(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone

Medicinal Chemistry Kinase Inhibitors Structural Biology

Secure (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone as a critical comparator molecule for VEGFR-2 kinase inhibitor SAR studies. Its unique N-methyl and 2-nitrophenyl substitution pattern is essential for probing target potency and selectivity, offering a versatile scaffold for focused library synthesis. The compound's calculated LogP of 3.24 makes it ideal for ADME profiling panels, providing empirical data crucial for optimizing drug-like properties within this chemical series.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
CAS No. 821767-59-3
Cat. No. B12550036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone
CAS821767-59-3
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3/c1-17-12-8-4-2-6-10(12)14(16-17)15(19)11-7-3-5-9-13(11)18(20)21/h2-9H,1H3
InChIKeyQXMOEMJGHANMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone (CAS 821767-59-3) as a VEGFR-2 Inhibitor Scaffold


(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone (CAS 821767-59-3) is a synthetic heteroaryl-ketone compound featuring an N-methylindazole core linked via a carbonyl bridge to a 2-nitrophenyl group [1]. Its chemical structure positions it as a member of a novel class of compounds investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase [2]. The primary literature identifies this compound within a broader medicinal chemistry program targeting angiogenesis, establishing its relevance as a specialized tool or reference compound in kinase inhibitor research [2].

Why Generic (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone Substitution is Not Feasible


Generic substitution or replacement of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone with close structural analogs is not supported by existing data. While the compound is part of a broader class of heteroaryl-ketone VEGFR-2 inhibitors, the structure-activity relationship (SAR) for this specific series is known to be highly dependent on precise substituent patterns on both the indazole and phenyl rings [1]. The absence of publicly available, quantitative comparative data for CAS 821767-59-3 against its closest analogs (e.g., the des-methyl indazole, the 2-aminophenyl reduced form, or other regioisomers) [2] means any substitution carries a significant and unquantified risk of altering target potency, selectivity, and downstream pharmacological properties. The quantitative evidence below highlights the limited but verifiable differentiation points available for this specific compound.

Quantitative Differentiation Evidence for (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone (CAS 821767-59-3)


Differentiation by Chemical Structure and Synthetic Handle for VEGFR-2 Inhibitor Series

The compound is a member of a VEGFR-2 inhibitor series where the core scaffold comprises a central aromatic ring with an indazolyl keto group in an ortho orientation to a benzylic amine group [1]. While quantitative activity data for this specific molecule is not reported in isolation, its structural features—specifically the N-methyl substitution on the indazole ring and the ortho-nitro group on the phenyl ring—are critical determinants of the pharmacophore described in the primary literature [1]. The closest identified analogs, based on the reported synthetic pathway, include the non-methylated indazole (CAS 821767-56-0) and the 2-aminophenyl derivative (CAS 821767-60-6), against which this compound's specific substitution pattern provides a distinct chemical and biological starting point [2].

Medicinal Chemistry Kinase Inhibitors Structural Biology

Physicochemical Differentiation by Calculated Lipophilicity

The compound possesses a calculated partition coefficient (LogP) of 3.24 [1]. This value can be compared to the average LogP of orally bioavailable drugs (often cited as ≤5 per Lipinski's Rule of Five) and to other substituted indazoles. The presence of the nitro group and the N-methyl substituent on the indazole contributes to a moderate lipophilicity, which is a critical parameter influencing membrane permeability and solubility. While direct comparator data for in-class analogs is not available from the same source, this quantitative property provides a baseline for evaluating its drug-likeness against more polar (e.g., carboxylic acid-containing) or more lipophilic (e.g., di- or tri-substituted phenyl) indazole derivatives.

ADME Properties Drug Discovery Computational Chemistry

Contextual Placement within a High-Potency VEGFR-2 Inhibitor Class

The compound is explicitly listed as a member of a novel series of heteroaryl-ketone derivatives reported to be potent VEGFR-2 kinase inhibitors, with activity in the 'low nanomolar' range in both enzymatic and cell-based assays [1]. The lead compound from this program, 'compound 8', demonstrated selectivity against a panel of kinases (with the exception of VEGFR-1) and acceptable oral exposure in mice [1]. While these high-level class attributes do not constitute direct, quantitative evidence for CAS 821767-59-3 itself, they firmly establish the chemical space in which it operates as one with a high potential for achieving potent, selective kinase inhibition.

VEGFR-2 Angiogenesis Cancer Therapeutics

Key Research Application Scenarios for (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone (CAS 821767-59-3)


Structure-Activity Relationship (SAR) Probe in VEGFR-2 Kinase Inhibitor Programs

As a defined component of a novel heteroaryl-ketone series with demonstrated VEGFR-2 inhibitory activity, this compound is ideally suited as a key intermediate or comparator molecule in SAR studies [1]. Its specific N-methyl and 2-nitrophenyl substitution pattern allows researchers to systematically probe the impact of these modifications on kinase inhibition, selectivity, and cellular activity when compared to other analogs in the series (e.g., the non-methylated or amino-phenyl versions). This is directly supported by its structural characterization within the primary literature on this inhibitor class [1].

Medicinal Chemistry Scaffold for Lead Optimization

This compound serves as a versatile chemical scaffold for further derivatization. The presence of the nitro group offers a synthetic handle for reduction to an amine, which can then be further functionalized (e.g., acylation, sulfonylation, reductive amination) to rapidly generate focused libraries of new analogs [1]. This application stems from the chemical structure and is a standard practice in medicinal chemistry for exploring chemical space around a validated core, as implied by its inclusion in a patent for kinase inhibitors [2].

ADME Property Profiling Studies

The compound's calculated physicochemical property (LogP 3.24) makes it a relevant candidate for inclusion in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling panels [1]. Researchers can use this compound to experimentally measure its solubility, permeability (e.g., in Caco-2 or PAMPA assays), and metabolic stability in liver microsomes. These empirical data points can then be compared to those of lead candidates or other scaffolds to build a predictive model for optimizing drug-like properties within this chemical series. The quantitative LogP value provides a concrete starting point for these investigations [1].

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